Flavanone-d5
Description
Flavanone-d5 (C₁₅H₇D₅O₂; MW 229.29) is a deuterated analog of flavanone, a naturally occurring flavonoid characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone . The substitution of five hydrogen atoms with deuterium enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), where isotopic labeling minimizes matrix effects and improves quantification accuracy . While the parent flavanone (C₁₅H₁₂O₂; MW 224.25) is widely studied for its antioxidant and anti-inflammatory properties , this compound’s primary application lies in pharmacokinetic and metabolic studies, enabling precise tracking of flavanone derivatives in biological matrices .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-FSTBWYLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavanone-d5 can be synthesized through several methods. One common approach involves the condensation of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization. The deuterium labeling is typically introduced by using deuterated reagents or solvents during the synthesis process. For instance, using deuterated benzaldehyde or performing the reaction in deuterated solvents can result in the incorporation of deuterium atoms into the flavanone structure.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography. The use of deuterated reagents in bulk quantities is a key aspect of industrial production.
Chemical Reactions Analysis
Types of Reactions: Flavanone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to flavone-d5 using oxidizing agents such as iodine or palladium catalysts.
Reduction: It can be reduced to dihydrothis compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the flavanone ring.
Common Reagents and Conditions:
Oxidation: Iodine, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Flavone-d5.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Flavanone-d5 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry to study the fragmentation patterns and metabolic pathways of flavonoids.
Biology: Helps in tracing the metabolic fate of flavonoids in biological systems, aiding in the understanding of their bioavailability and metabolism.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of flavonoids.
Industry: Employed in the development of functional foods and nutraceuticals, where the stability and metabolic fate of flavonoids are crucial.
Mechanism of Action
The mechanism of action of flavanone-d5 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting oxidative stress.
Enzyme Modulation: It can modulate the activity of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Signal Transduction: this compound can influence signal transduction pathways, affecting cellular processes like apoptosis and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Parent Compound: Flavanone (C₁₅H₁₂O₂)
- Key Differences: Molecular Weight: Flavanone-d5 (229.29) is 5 Da heavier than flavanone (224.25) due to deuterium substitution . Applications: Flavanone is used in pharmacological research (e.g., anti-cancer studies), whereas this compound serves as a non-reactive isotopic tracer . Synthesis: Flavanone is synthesized via Claisen-Schmidt condensation, while this compound requires deuterated precursors (e.g., D₂O or deuterated phenyl groups) .
2.1.2. 4',5-Dihydroxyflavone (C₁₅H₁₀O₄; MW 254.24)
- Key Differences: Functional Groups: Contains hydroxyl groups at positions 4' and 5, increasing polarity and antioxidant activity compared to this compound’s non-hydroxylated structure . Bioactivity: Demonstrates stronger radical-scavenging properties, unlike this compound, which is metabolically inert .
2.1.3. 5-Deoxyflavanone (C₁₅H₁₂O₂; MW 224.25)
- Key Differences: Structure: Lacks a hydroxyl group at position 5, reducing solubility in polar solvents compared to hydroxylated derivatives . Role in Research: Used to study flavonoid biosynthesis pathways, whereas this compound is employed in analytical method validation .
Deuterated Standards
2.2.1. Propafenone-d5 (C₂₂H₁₅D₅O₃; MW 337.42)
- Key Differences: Complexity: Propafenone-d5 has a larger, branched structure with a propanone moiety, unlike this compound’s planar chromenone system . Application: Used in cardiovascular drug monitoring, contrasting with this compound’s focus on flavonoid metabolism .
2.2.2. Citalopram-d6 (C₂₀H₁₃D₆FN₂O; MW 325.39)
- Key Differences: Class: A deuterated antidepressant, structurally unrelated to flavonoids, highlighting this compound’s niche in natural product analysis .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| This compound | C₁₅H₇D₅O₂ | 229.29 | Deuterated chromenone core | LC-MS internal standard |
| Flavanone | C₁₅H₁₂O₂ | 224.25 | Chromenone, phenyl | Pharmacological research |
| 4',5-Dihydroxyflavone | C₁₅H₁₀O₄ | 254.24 | 4',5-hydroxyl groups | Antioxidant studies |
| 5-Deoxyflavanone | C₁₅H₁₂O₂ | 224.25 | Dehydroxylated at C5 | Biosynthesis pathway studies |
| Propafenone-d5 | C₂₂H₁₅D₅O₃ | 337.42 | Deuterated propanone moiety | Cardiovascular drug analysis |
Table 2: Analytical Performance Metrics
| Compound | Retention Time (HPLC, min) | Detection Limit (LC-MS, ng/mL) | Reference Standard Purity |
|---|---|---|---|
| This compound | 12.3 ± 0.2 | 0.5 | ≥99% |
| Flavanone | 11.9 ± 0.3 | 2.0 | ≥98% |
| 4',5-Dihydroxyflavone | 9.7 ± 0.1 | 1.5 | ≥95% |
Biological Activity
Flavanone-d5, a deuterated derivative of flavanone, is a compound of significant interest due to its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.
Overview of Flavanones
Flavanones are a subclass of flavonoids, characterized by their polyphenolic structure. They are widely distributed in fruits, vegetables, and beverages and have been associated with various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The biological activity of flavanones is often linked to their ability to modulate key cellular enzyme functions and influence metabolic pathways.
Target Enzymes
This compound primarily interacts with enzymes such as:
- α-glucosidase
- α-amylase
These interactions inhibit the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly relevant for managing diabetes.
Biochemical Pathways
This compound plays a crucial role in various biochemical pathways:
- Flavonoid Biosynthesis : It regulates the accumulation of flavonols and anthocyanidins, which are vital for plant growth and stress resistance.
- Cellular Effects : The compound exhibits anti-inflammatory and anticancer activities by influencing gene expression and cellular processes.
Pharmacokinetics
The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, reaching peak plasma concentrations within hours. This rapid absorption is critical for its efficacy in biological systems.
Case Studies
- Neuroprotective Activity : A study evaluated the neuroprotective effects of various flavonoids, including this compound. It was found that compounds with specific hydroxy and methoxy substituents exhibited significant antioxidant activity against oxidative stress models .
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could counteract pro-inflammatory cytokine secretion induced by oxidative stress. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Research indicated that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight its potential as a therapeutic agent in oncology .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
